Spectrozyme tPA - 161572-29-8

Spectrozyme tPA

Catalog Number: EVT-454141
CAS Number: 161572-29-8
Molecular Formula: C26H42N8O10S
Molecular Weight: 658.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Spectrozyme tissue plasminogen activator is classified as a synthetic peptide substrate. It is primarily utilized in biochemical assays to assess the activity of tissue plasminogen activator, a serine protease involved in fibrinolysis. The compound is commercially available and widely used in laboratories for various applications related to enzyme kinetics and therapeutic development.

Synthesis Analysis

Methods and Technical Details

The synthesis of Spectrozyme tissue plasminogen activator involves several key steps:

  1. Peptide Synthesis: The compound is synthesized through automated peptide synthesizers, where specific amino acids are coupled to form a peptide substrate.
  2. Modification: A chromogenic group, typically p-nitroaniline, is introduced into the peptide structure. This modification allows for colorimetric detection of enzymatic activity through the release of the chromogenic group upon hydrolysis by tissue plasminogen activator.
  3. Purification: The synthesized peptide undergoes purification using high-performance liquid chromatography to ensure high purity and consistency before being lyophilized for distribution .
Molecular Structure Analysis

Structure and Data

The molecular structure of Spectrozyme tissue plasminogen activator consists of a peptide chain that mimics the natural substrates of tissue plasminogen activator. The inclusion of the chromogenic moiety allows for visual detection of enzymatic activity through color change. While specific structural data such as bond lengths and angles are not detailed in the available literature, it is known that the peptide backbone is critical for maintaining proper conformation during enzymatic interactions .

Chemical Reactions Analysis

Reactions and Technical Details

Spectrozyme tissue plasminogen activator primarily undergoes hydrolysis when it interacts with tissue plasminogen activator.

  • Hydrolysis Reaction: The enzyme cleaves specific peptide bonds within the substrate, releasing p-nitroaniline, which produces a measurable yellow color detectable at 405 nm.
  • Reaction Conditions: This hydrolysis typically occurs under physiological conditions (pH 7.4, 37°C) with buffer solutions used to maintain stability and activity of the enzyme .

Major Products Formed

The primary product from the hydrolysis reaction is p-nitroaniline, which serves as an indicator of enzymatic activity due to its colorimetric properties.

Mechanism of Action

Process and Data

The mechanism by which Spectrozyme tissue plasminogen activator functions involves its interaction with tissue plasminogen activator:

  1. Binding: Tissue plasminogen activator binds to fibrin in clots, facilitating the conversion of plasminogen into plasmin.
  2. Enzymatic Activity: Upon binding, the enzyme cleaves the peptide bonds in Spectrozyme, resulting in the release of p-nitroaniline.
  3. Detection: The increase in absorbance at 405 nm correlates with the level of enzymatic activity, allowing researchers to quantify tissue plasminogen activator function .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a lyophilized powder that can be reconstituted for use in assays.
  • Solubility: Soluble in aqueous buffers, facilitating its use in various biochemical assays.

Chemical Properties

  • Molecular Weight: Approximately 161572-29-8 (specific weight may vary based on synthesis).
  • Stability: Stable under recommended storage conditions but sensitive to extreme temperatures and pH levels.

Relevant analyses indicate that maintaining proper storage conditions is essential for preserving enzymatic activity over time .

Applications

Spectrozyme tissue plasminogen activator has several significant applications across different fields:

  • Biochemistry: Utilized to study kinetics and specificity of tissue plasminogen activator and other serine proteases.
  • Clinical Research: Essential for developing and evaluating thrombolytic therapies aimed at treating acute ischemic events such as strokes.
  • Quality Control: Employed in pharmaceutical preparations containing tissue plasminogen activator to ensure consistent quality and efficacy .
Introduction to Spectrozyme tPA

Definition and Biochemical Role in Plasminogen Activation Assays

Spectrozyme tPA (chemical name: methanesulfonyl-D-cyclohexylalanyl-glycyl-arginine-4-nitroanilide acetate) is a synthetic chromogenic substrate designed for the specific quantification of tissue-type plasminogen activator activity. Biochemically, it functions as an artificial target that undergoes hydrolysis by tissue-type plasminogen activator, releasing the yellow chromophore 4-nitroaniline (pNA). This reaction enables spectrophotometric measurement at 405 nm, with the rate of absorbance increase directly proportional to tissue-type plasminogen activator enzymatic activity [2] [10].

The substrate's primary application resides in in vitro plasminogen activation assays, where tissue-type plasminogen activator catalyzes the conversion of plasminogen to plasmin—the key fibrinolytic enzyme. Spectrozyme tPA bypasses this indirect pathway by serving as a direct tissue-type plasminogen activator substrate. This design circumvents interference from plasmin inhibitors (e.g., α₂-antiplasmin) and allows precise kinetic studies of tissue-type plasminogen activator inhibitors like plasminogen activator inhibitor-1 [5] [9]. Its utility extends to quality control in pharmaceutical tissue-type plasminogen activator production (e.g., alteplase, tenecteplase) and research on tissue-type plasminogen activator dysregulation in pathologies such as thrombosis, neuroinflammation, and cancer metastasis [1] [7] [9].

Historical Development of Chromogenic Substrates in Serine Protease Research

The evolution of Spectrozyme tPA is rooted in mid-20th-century efforts to develop synthetic protease substrates. Early serine protease assays relied on fibrin plates or natural proteins, which lacked specificity and quantitative precision. The breakthrough came with the introduction of para-nitroanilide (pNA) chromophores covalently linked to peptide sequences, enabling real-time optical monitoring of enzymatic cleavage [2] [10].

Key milestones include:

  • 1960s–1970s: Development of first-generation chromogenic substrates like S-2160 (N-Benzoyl-phenylalanine-valine-arginine-pNA) for thrombin and S-2251 (D-valine-leucine-lysine-pNA) for plasmin. S-2251 demonstrated that lysine at the P1 position conferred plasmin specificity, while arginine-based sequences targeted trypsin-like proteases [2].
  • 1980s–1990s: Optimization for enhanced specificity. Researchers engineered substrates with non-natural residues (e.g., D-amino acids) to resist hydrolysis by non-target proteases. Spectrozyme tPA emerged from this era, incorporating D-cyclohexylalanine to hinder non-specific cleavage [4] [10].
  • 2000s–Present: Integration into automated systems for high-throughput screening of serine protease inhibitors and clinical diagnostics. Modern variants balance kinetic efficiency (kcat/KM) and specificity, leveraging X-ray crystallography data to refine peptide sequences [4] [8].

Table 1: Evolution of Chromogenic Substrates in Serine Protease Research

DecadeSubstrate ExamplesTarget EnzymeInnovation
1970sS-2251 (H-D-Val-Leu-Lys-pNA)PlasminFirst plasmin-specific pNA substrate
1980sS-2288 (H-D-Ile-Pro-Arg-pNA)Tissue-type plasminogen activatorImproved tissue-type plasminogen activator selectivity
1990sSpectrozyme tPATissue-type plasminogen activatorD-amino acid incorporation for stability

Key Structural Features of Spectrozyme tPA (CH3SO2-D-CHAGly-Arg-pNA·AcOH)

Spectrozyme tPA’s molecular architecture comprises four functional domains, each contributing to its specificity and functionality:

  • Methanesulfonyl Moiety (CH3SO2−)
  • The N-terminal methanesulfonyl group enhances aqueous solubility and mimics the acylated amino groups of natural tissue-type plasminogen activator substrates. This moiety influences binding affinity by forming hydrophobic interactions with the S4 pocket of tissue-type plasminogen activator’s catalytic site [8] [10].
  • D-Cyclohexylalanyl-glycine (D-CHAGly)
  • Incorporation of D-cyclohexylalanine (a non-proteinogenic D-amino acid) at the P2 position confers resistance to hydrolysis by mammalian aminopeptidases. The cyclohexyl side chain provides steric bulk that prevents cleavage by non-target serine proteases (e.g., thrombin or plasmin), while the glycine spacer optimizes distance between P2 and P1 residues [4] [8].
  • Arginine (P1 Residue)
  • The arginine residue is indispensable for specificity. Its positively charged guanidinium group forms a salt bridge with aspartate 189 within the S1 pocket of tissue-type plasminogen activator—a conserved feature of trypsin-like serine proteases. This interaction aligns the scissile bond (arginine-pNA) for nucleophilic attack by tissue-type plasminogen activator’s serine 195 [2] [8].
  • 4-Nitroanilide Chromophore (pNA)
  • The C-terminal para-nitroaniline group enables spectrophotometric detection. Upon cleavage, it releases a yellow anion with peak absorbance at 405 nm (ε ≈ 10,000 M−1cm−1). This design permits continuous, real-time kinetic assays with detection limits as low as 0.005 IU/mL of tissue-type plasminogen activator [2] [10].

Table 2: Structure-Function Relationships in Spectrozyme tPA

Structural ElementPositionFunctionEffect on Assay Performance
MethanesulfonylN-terminusHydrophobic S4 binding; solubility↑ Binding affinity; ↓ non-specific adsorption
D-cyclohexylalanylP3Steric hindrance↑ Resistance to non-target proteases
GlycineP2Conformational flexibility↑ Catalytic turnover (kcat)
ArginineP1Salt bridge with Asp 189 in S1 pocket↑ Specificity for tissue-type plasminogen activator
4-NitroanilideC-terminusChromophore release upon cleavage↑ Detection sensitivity

The acetate counterion (·AcOH) stabilizes the substrate in solid form and maintains pH in solution, ensuring optimal assay conditions near tissue-type plasminogen activator’s pH optimum (7.5–8.5) [10]. Spectrozyme tPA’s kinetic parameters (KM ≈ 0.1–0.5 mM; kcat ≈ 15–30 s−1) reflect its efficiency as a tissue-type plasminogen activator-selective tool, outperforming early substrates like S-2288 in specificity by >100-fold against plasmin [4] [10]. This precision enables research on tissue-type plasminogen activator dysregulation in neurological disorders, where tissue-type plasminogen activator exacerbates neuroinflammation via microglial activation [1], and in fibrinolysis studies, where phospholipid barriers impede tissue-type plasminogen activator diffusion [3].

Properties

CAS Number

161572-29-8

Product Name

Spectrozyme tPA

IUPAC Name

acetic acid;(2S)-5-(diaminomethylideneamino)-2-[[2-[[(2R)-3-(4-hydroxycyclohexyl)-2-(methanesulfonamido)propanoyl]amino]acetyl]amino]-N-(4-nitrophenyl)pentanamide

Molecular Formula

C26H42N8O10S

Molecular Weight

658.7 g/mol

InChI

InChI=1S/C24H38N8O8S.C2H4O2/c1-41(39,40)31-20(13-15-4-10-18(33)11-5-15)22(35)28-14-21(34)30-19(3-2-12-27-24(25)26)23(36)29-16-6-8-17(9-7-16)32(37)38;1-2(3)4/h6-9,15,18-20,31,33H,2-5,10-14H2,1H3,(H,28,35)(H,29,36)(H,30,34)(H4,25,26,27);1H3,(H,3,4)/t15?,18?,19-,20+;/m0./s1

InChI Key

YRHVTNFFGLSGHS-RFNIADBLSA-N

SMILES

CC(=O)O.CS(=O)(=O)NC(CC1CCC(CC1)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC(=O)O.CS(=O)(=O)NC(CC1CCC(CC1)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Isomeric SMILES

CC(=O)O.CS(=O)(=O)N[C@H](CC1CCC(CC1)O)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.